4-Chloro-3-methoxy-2-methyl-pyridine hydrochloride
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Overview
Description
4-Chloro-3-methoxy-2-methyl-pyridine hydrochloride is a pyridine derivative with the molecular formula C7H9Cl2NO. This compound is known for its applications in the pharmaceutical industry, particularly in the synthesis of anti-ulcerative agents and other medicinal compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-methoxy-2-methyl-pyridine hydrochloride typically involves the chlorination of 3-methoxy-2-methylpyridine. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent under reflux conditions. The resulting 4-chloro-3-methoxy-2-methylpyridine is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-methoxy-2-methyl-pyridine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like ammonia or primary amines in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
Substitution: Formation of 4-amino-3-methoxy-2-methylpyridine.
Oxidation: Formation of 4-chloro-3-methoxy-2-methylpyridine-5-carboxylic acid.
Reduction: Formation of 4-chloro-3-methoxy-2-methylpiperidine.
Scientific Research Applications
4-Chloro-3-methoxy-2-methyl-pyridine hydrochloride is utilized in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Employed in the development of anti-ulcerative agents and other therapeutic compounds.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 4-Chloro-3-methoxy-2-methyl-pyridine hydrochloride involves its interaction with specific molecular targets. In the case of its use as an anti-ulcerative agent, it is believed to inhibit the secretion of gastric acid by blocking histamine H2 receptors on the parietal cells of the stomach. This reduces the production of stomach acid, thereby alleviating symptoms of ulcers and gastroesophageal reflux disease (GERD) .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloromethyl-4-methoxy-3-methylpyridine hydrochloride
- 2-Chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine hydrochloride
- 4-Chloro-3-methoxy-2-methylpyridine
Uniqueness
4-Chloro-3-methoxy-2-methyl-pyridine hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits a unique combination of reactivity and stability, making it valuable in pharmaceutical synthesis .
Properties
IUPAC Name |
4-chloro-3-methoxy-2-methylpyridine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO.ClH/c1-5-7(10-2)6(8)3-4-9-5;/h3-4H,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPQAIZRGSCDWLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1OC)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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